5-Fluoro-2-(pentylamino)benzonitrile
Description
5-Fluoro-2-(pentylamino)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 5-position and a pentylamino (-NH-C₅H₁₁) group at the 2-position of the aromatic ring. The pentylamino group enhances lipophilicity, which may improve membrane permeability in biological systems, while the fluorine atom contributes to electronic modulation and metabolic stability .
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-fluoro-2-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3 |
InChI Key |
KXGMLOGDVNURCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pentylamino)benzonitrile typically involves the nucleophilic aromatic substitution of a fluorinated benzonitrile precursor. One common method starts with 2-bromo-5-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution with pentylamine under controlled conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of 5-Fluoro-2-(pentylamino)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pentylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, with solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted benzonitrile derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-(pentylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 5-Fluoro-2-(pentylamino)benzonitrile and related benzonitrile derivatives:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The pentylamino group in 5-Fluoro-2-(pentylamino)benzonitrile increases lipophilicity compared to smaller substituents like amino (C₇H₅FN₃, MW 133.15) or hydroxyl (C₇H₅FN₂O, MW 152.13) . This property is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs. Trifluoromethoxy (C₈H₃F₄NO, MW 205.11) and trifluoromethyl (C₈H₃F₄N, MW 189.11) groups further enhance lipophilicity and metabolic stability, making them valuable in agrochemicals .
Electronic Modulation: The electron-withdrawing nitro group in 5-Nitro-2-(pentylamino)benzonitrile increases reactivity, facilitating electrophilic substitution reactions in synthetic pathways . Fluorine’s electronegativity stabilizes the aromatic ring, reducing susceptibility to oxidative degradation .
Applications in Drug Development: Analogs like 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile (MW 248.30) highlight the use of heterocyclic amines in kinase inhibitors or GPCR modulators . The propan-2-ylideneaminooxy group in 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (MW 192.19) may serve as a protecting group in multistep syntheses .
Notes
- Direct data for 5-Fluoro-2-(pentylamino)benzonitrile are inferred from structural analogs due to its absence in the provided evidence.
- Substituent choices balance lipophilicity, electronic effects, and synthetic feasibility, as seen in pharmaceutical intermediates (e.g., 5-Nitro-2-(pentylamino)benzonitrile) .
- Fluorinated benzonitriles are prioritized in drug discovery for their improved bioavailability and target binding .
Biological Activity
5-Fluoro-2-(pentylamino)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide an overview of its biological activity.
Chemical Structure and Properties
5-Fluoro-2-(pentylamino)benzonitrile has the following chemical structure:
- Molecular Formula : C13H15FN2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : 5-fluoro-2-(pentylamino)benzonitrile
The presence of a fluorine atom and a pentylamino group suggests that this compound may interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.
Research indicates that compounds similar to 5-Fluoro-2-(pentylamino)benzonitrile often exert their biological effects through modulation of enzyme activity or receptor binding. The fluorine atom can enhance lipophilicity, potentially increasing membrane permeability and bioavailability. Additionally, the pentylamino group may facilitate interactions with specific protein targets.
Anticancer Properties
Several studies have investigated the anticancer potential of benzonitrile derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that benzonitrile derivatives could induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
5-Fluoro-2-(pentylamino)benzonitrile has been evaluated for its antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Case Studies
- Antitumor Activity : In vitro studies on similar benzonitrile derivatives indicated that they could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase. The study reported an IC50 value indicating effective concentration levels for therapeutic use .
- Antimicrobial Efficacy : A comparative analysis of various benzonitrile compounds revealed that 5-Fluoro-2-(pentylamino)benzonitrile exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
